molecular formula C16H11ClN2O2 B12594666 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione CAS No. 613667-36-0

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B12594666
CAS No.: 613667-36-0
M. Wt: 298.72 g/mol
InChI Key: RSCXXBKMTPXYTA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorophenyl and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl
  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides

Uniqueness

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

613667-36-0

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)18-16(21)19-15(13)20/h1-9H,(H2,18,19,20,21)

InChI Key

RSCXXBKMTPXYTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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